molecular formula C11H10N2O B1303699 2-(4-Methoxybenzyl)malononitrile CAS No. 5553-92-4

2-(4-Methoxybenzyl)malononitrile

Cat. No.: B1303699
CAS No.: 5553-92-4
M. Wt: 186.21 g/mol
InChI Key: COBXCBXJIZCGGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(4-Methoxybenzyl)malononitrile primarily targets enzymes involved in the reduction of carbon-carbon double bonds, such as ene-reductases. These enzymes play a crucial role in various biochemical processes, including the synthesis of fine chemicals and pharmaceutical molecules .

Mode of Action

The compound interacts with its target enzymes by acting as a substrate for ene-reductases. This interaction leads to the reduction of the carbon-carbon double bond in the compound, resulting in the formation of a saturated product. This reduction process is essential for the synthesis of various intermediates used in organic synthesis .

Biochemical Pathways

This compound affects pathways involving the reduction of unsaturated compounds. The biocatalytic reduction of the compound by marine-derived fungi, such as Penicillium citrinum, has been shown to produce high yields of the reduced product. This pathway is significant for the production of medicinally active compounds and other fine chemicals .

Pharmacokinetics

These structural features may affect its solubility and stability in biological systems .

Result of Action

At the molecular level, the action of this compound results in the reduction of its carbon-carbon double bond, leading to the formation of a saturated product. This molecular change can have various cellular effects, depending on the specific application and target pathway. For instance, in pharmaceutical synthesis, the reduced product may serve as an intermediate for further chemical modifications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can significantly influence the action, efficacy, and stability of this compound. For example, the biocatalytic reduction by Penicillium citrinum is optimized under specific conditions that favor enzyme activity and stability. Additionally, the compound’s stability may be affected by exposure to light and oxygen, which can lead to degradation .

Chemical Reactions Analysis

2-(4-Methoxybenzyl)malononitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(4-Methoxybenzyl)malononitrile can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXCBXJIZCGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377323
Record name 2-(4-methoxybenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-92-4
Record name 2-(4-methoxybenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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